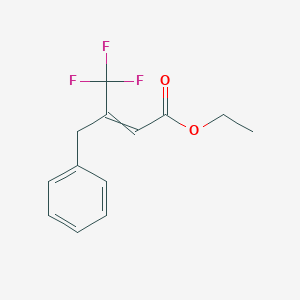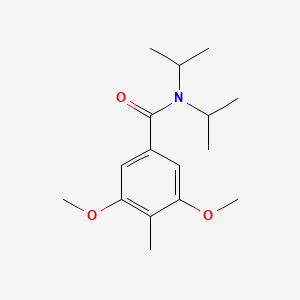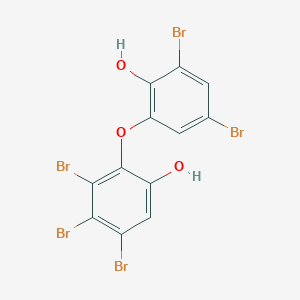
Phenol, 3,4,5-tribromo-2-(3,5-dibromo-2-hydroxyphenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 3,4,5-tribromo-2-(3,5-dibromo-2-hydroxyphenoxy)- is a brominated phenolic compound It is characterized by the presence of multiple bromine atoms attached to the phenol rings, which significantly influence its chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3,4,5-tribromo-2-(3,5-dibromo-2-hydroxyphenoxy)- typically involves the bromination of phenolic precursors. The process generally includes the following steps:
Bromination of Phenol: The initial step involves the bromination of phenol to introduce bromine atoms at specific positions on the aromatic ring. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Formation of the Phenoxy Linkage: The brominated phenol is then reacted with another brominated phenol derivative to form the phenoxy linkage. This step often requires a base such as sodium hydroxide (NaOH) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed.
Chemical Reactions Analysis
Types of Reactions
Phenol, 3,4,5-tribromo-2-(3,5-dibromo-2-hydroxyphenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of less brominated phenolic compounds.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atoms are replaced by other nucleophiles such as hydroxyl (OH-) or amino (NH2-) groups.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: NaOH, NH3, often in aqueous or alcoholic solutions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Less brominated phenols.
Substitution: Phenolic derivatives with different substituents replacing the bromine atoms.
Scientific Research Applications
Phenol, 3,4,5-tribromo-2-(3,5-dibromo-2-hydroxyphenoxy)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties due to the presence of multiple bromine atoms.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced biological activity.
Industry: Utilized in the production of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of Phenol, 3,4,5-tribromo-2-(3,5-dibromo-2-hydroxyphenoxy)- involves its interaction with biological molecules. The bromine atoms can form halogen bonds with various molecular targets, influencing their activity. The compound may also undergo redox reactions, affecting cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,4,6-tribromo-: Another brominated phenol with three bromine atoms at different positions.
3,5-Dibromophenol: A simpler brominated phenol with two bromine atoms.
2,3,5-tribromo-6-(2,4-dibromophenoxy)phenol: A closely related compound with a similar structure but different bromination pattern.
Uniqueness
Phenol, 3,4,5-tribromo-2-(3,5-dibromo-2-hydroxyphenoxy)- is unique due to its specific bromination pattern and the presence of the phenoxy linkage. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
170473-61-7 |
|---|---|
Molecular Formula |
C12H5Br5O3 |
Molecular Weight |
596.7 g/mol |
IUPAC Name |
3,4,5-tribromo-2-(3,5-dibromo-2-hydroxyphenoxy)phenol |
InChI |
InChI=1S/C12H5Br5O3/c13-4-1-6(15)11(19)8(2-4)20-12-7(18)3-5(14)9(16)10(12)17/h1-3,18-19H |
InChI Key |
WMMMSBGZKIDZDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1OC2=C(C(=C(C=C2O)Br)Br)Br)O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


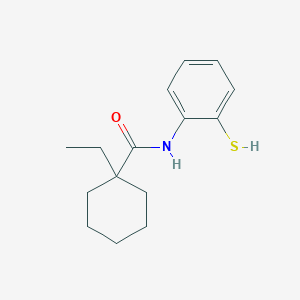
![(4aR,7aR)-6-(2-Fluoro-4-nitrophenyl)octahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B15165159.png)
![2-[(2-Amino-1,3-benzothiazol-6-yl)oxy]acetamide](/img/structure/B15165168.png)
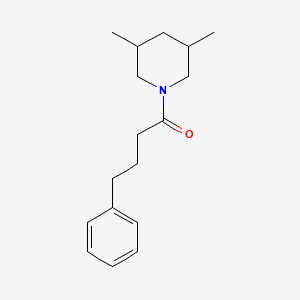
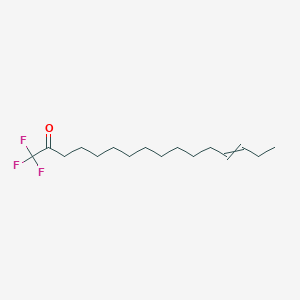
![2-{2,4,6-Trimethyl-3,5-bis[(1H-pyrazol-1-yl)methyl]phenoxy}pyridine](/img/structure/B15165193.png)
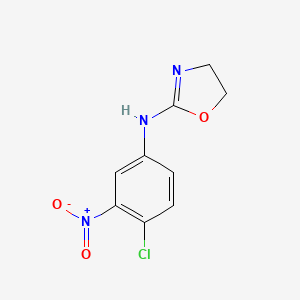
![2-Amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15165204.png)
![[1,4]Dioxino[2,3-f]benzothiazole-2-carbonitrile](/img/structure/B15165209.png)
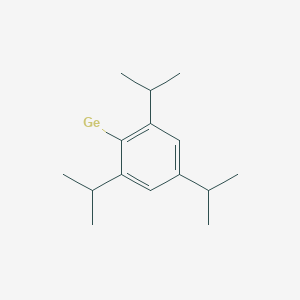
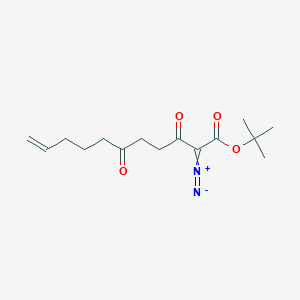
![3-[2-(Benzyloxy)phenyl]prop-2-enal](/img/structure/B15165225.png)
